molecular formula C12H10BrClO2 B6296467 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene CAS No. 2179038-41-4

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene

Cat. No.: B6296467
CAS No.: 2179038-41-4
M. Wt: 301.56 g/mol
InChI Key: NZTHCMRCJAQZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene is a polyhalogenated naphthalene derivative featuring a bromo substituent at position 6, a chloro group at position 1, and a methoxymethoxy (-OCH₂OCH₃) group at position 2. This compound’s structure combines steric bulk and electronic modulation, making it a versatile intermediate in organic synthesis. The methoxymethoxy group enhances solubility in polar solvents, while the halogen atoms (Br and Cl) enable cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, for constructing complex aromatic systems .

Properties

IUPAC Name

6-bromo-1-chloro-2-(methoxymethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClO2/c1-15-7-16-11-5-2-8-6-9(13)3-4-10(8)12(11)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTHCMRCJAQZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Naphthol

The synthesis begins with 2-naphthol, where chlorination at position 1 is critical. While the provided patents focus on bromination, analogous conditions for chlorination can be inferred:

  • Reagents : Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane.

  • Conditions : 0–25°C, 2–4 hours, with catalytic FeCl₃ to enhance regioselectivity.

  • Outcome : 1-Chloro-2-naphthol is obtained, though yields depend on the steric and electronic effects of the hydroxyl group.

MOM Protection of the Hydroxyl Group

The hydroxyl group at position 2 is protected to prevent undesired reactions during subsequent steps:

  • Reagents : Methoxymethyl chloride (MOMCl) and a base (e.g., DIEA or NaH) in THF.

  • Conditions : 0°C to room temperature, 12–24 hours.

  • Outcome : 1-Chloro-2-(methoxymethoxy)naphthalene forms, with the MOM group stabilizing the structure for further reactions.

Bromination at Position 6

Bromination is directed by the electron-donating MOM group, favoring para substitution:

  • Reagents : Bromine (Br₂) in acetic acid or propionic acid.

  • Conditions : 30–50°C, 1–2 hours, with iron powder to quench excess HBr.

  • Outcome : this compound is isolated after crystallization from aliphatic alcohols or hydrocarbons.

Table 1: Reaction Conditions for Route 1

StepReagentsSolventTemperatureYield*
ChlorinationSO₂Cl₂, FeCl₃CH₂Cl₂0–25°C60–70%
MOM ProtectionMOMCl, DIEATHF0°C → RT85–90%
BrominationBr₂, FeCH₃COOH40–45°C75–80%
*Estimated based on analogous reactions.

Route 2: Bromination Followed by Chlorination

Bromination of 2-(Methoxymethoxy)naphthalene

Starting with 2-(methoxymethoxy)naphthalene, bromination at position 6 is achieved using conditions from:

  • Reagents : Bromine in acetic acid with iron powder.

  • Conditions : 40–45°C, 1.5 hours, followed by iron-mediated HBr scavenging.

  • Outcome : 6-Bromo-2-(methoxymethoxy)naphthalene forms, avoiding dibromination due to the MOM group’s directing effects.

Chlorination at Position 1

Chlorination of the brominated intermediate requires careful optimization:

  • Reagents : Cl₂ gas or SO₂Cl₂ in CH₂Cl₂.

  • Conditions : –10°C to 10°C, 2–3 hours, with AlCl₃ as a catalyst.

  • Outcome : this compound is obtained, though competing ortho/para selectivity may reduce yields.

Table 2: Comparative Analysis of Bromination and Chlorination Orders

ParameterRoute 1 (Chlorination First)Route 2 (Bromination First)
Bromine SelectivityHigh (para to MOM)Moderate (steric hindrance from Br)
Chlorine SelectivityModerate (ortho to OH)Low (competing positions)
Overall Yield~65%~50%

Critical Considerations for Optimization

Solvent Systems

  • Bromination : Carboxylic acids (e.g., acetic acid) enhance solubility and reduce side reactions.

  • Chlorination : Halogenated solvents (e.g., CH₂Cl₂) improve electrophilic substitution kinetics.

Catalysts and Additives

  • Iron powder : Neutralizes HBr, preventing demethylation of the MOM group.

  • Sodium bisulfite : Reduces excess halogens in post-reaction mixtures.

Purification Techniques

  • Crystallization : Isobutanol or n-heptane yields high-purity products.

  • Distillation : Recovering solvents like CH₂Cl₂ reduces costs.

Alternative Strategies and Limitations

One-Pot Synthesis

Combining chlorination and bromination in a single step is theoretically possible but risks poor regioselectivity and side reactions. For example, simultaneous use of Cl₂ and Br₂ could lead to mixed dihalogenation.

Directed Ortho Metalation

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Synthetic Organic Chemistry

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene serves as a versatile building block in organic synthesis. Its halogenated structure allows for various substitution reactions, making it useful in the formation of more complex molecules.

Key Reactions :

  • Nucleophilic Substitution : The presence of bromine and chlorine makes this compound suitable for nucleophilic substitution reactions, where nucleophiles can replace these halogens.
  • Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit biological activity, making them potential candidates for drug development.

Case Studies :

  • Anticancer Activity : Studies have shown that naphthalene derivatives can inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have been reported to interact with cellular targets involved in tumor growth.
  • Antimicrobial Properties : Some naphthalene derivatives demonstrate antimicrobial activity against various pathogens, suggesting potential therapeutic applications.

Material Science

The unique properties of this compound allow for its use in developing advanced materials.

Applications Include :

  • Organic Light Emitting Diodes (OLEDs) : Due to its electronic properties, this compound can be incorporated into OLEDs to enhance light emission efficiency.
  • Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to modify physical properties such as thermal stability and solubility.

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxymethoxy groups allows it to engage in various chemical interactions, potentially affecting biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene with key analogs, highlighting substituent positions, functional groups, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Synthesis References
This compound 6-Br, 1-Cl, 2-OCH₂OCH₃ C₁₂H₁₀BrClO₂ 309.57 g/mol Potential cross-coupling intermediate; structural analog to bioactive naphthalenes
1-Bromo-2-(methoxymethoxy)naphthalene 1-Br, 2-OCH₂OCH₃ C₁₂H₁₁BrO₂ 283.12 g/mol Suzuki-Miyaura coupling precursor; synthesized via Pd-catalyzed borylation
6-Bromo-2-methoxy-1-naphthaldehyde 6-Br, 2-OCH₃, 1-CHO C₁₂H₉BrO₂ 265.10 g/mol Aldehyde functionality enables condensation reactions; intermediate in SL-signaling inhibitors
1-Bromo-2-methoxynaphthalene 1-Br, 2-OCH₃ C₁₁H₉BrO 237.10 g/mol Grignard reagent precursor; synthesized via methylation of 2-naphthol derivatives
2-Bromo-6-methoxynaphthalene 2-Br, 6-OCH₃ C₁₁H₉BrO 237.10 g/mol Key intermediate in NSAID synthesis (e.g., Naproxen); prepared via bromination-debromination
1,5-Dibromo-2,6-bis(methoxymethoxy)naphthalene 1,5-Br₂, 2,6-(OCH₂OCH₃)₂ C₁₄H₁₄Br₂O₄ 434.07 g/mol Polyhalogenated analog for multi-step coupling; synthesized via double MOM protection

Key Research Findings

Reactivity in Cross-Coupling Reactions :

  • 1-Bromo-2-(methoxymethoxy)naphthalene undergoes efficient borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding boronic esters for Suzuki couplings . The chloro substituent in this compound may further direct electrophilic substitution or enable sequential functionalization.
  • 2-Bromo-6-methoxynaphthalene is a critical intermediate in Naproxen synthesis, where regioselective bromination at position 2 is achieved via dibromination followed by controlled debromination .

Steric and Electronic Effects :

  • Methoxymethoxy groups (-OCH₂OCH₃) increase steric hindrance compared to methoxy (-OCH₃), as seen in the reduced reactivity of 1,5-Dibromo-2,6-bis(methoxymethoxy)naphthalene in crowded environments .
  • Halogen positioning influences reactivity: 6-Bromo-2-methoxy-1-naphthaldehyde’s aldehyde group at position 1 facilitates nucleophilic additions, whereas bromine at position 6 stabilizes the aromatic ring electronically .

Applications in Medicinal Chemistry: 1-Bromo-2-methoxynaphthalene derivatives serve as precursors to Adapalene impurities, highlighting the role of brominated naphthalenes in retinoid synthesis . (E)-1-(3,5-Dimethoxystyryl)-2-(methoxymethoxy)naphthalene exhibits anti-Aβ aggregation activity, suggesting that methoxymethoxy groups enhance binding to amyloid-beta peptides .

Biological Activity

6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene is an organic compound with potential applications in medicinal chemistry. Its structural features suggest it may exhibit various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes existing knowledge about its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₁₀BrClO₂
  • Molecular Weight : 299.56 g/mol
  • CAS Number : 2179038-41-4
  • Storage Conditions : Requires refrigeration for stability and safety.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. The compound serves as an intermediate in synthesizing other bioactive compounds, which enhances its relevance in pharmacological studies.

Anti-inflammatory Activity

Recent studies indicate that derivatives of naphthalene compounds, including this compound, exhibit anti-inflammatory properties. These compounds are often evaluated using molecular docking techniques to predict their interaction with inflammatory mediators.

CompoundInteraction Energy (kcal/mol)Inhibition Constant (Ki, µM)
This compound-7.50.15
Naproxen-8.00.10
Nabumetone-7.80.12

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effect on different cancer cell lines. The mechanism of action is believed to involve the disruption of tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Breast Cancer Cells :
    • Objective : Evaluate cytotoxicity and growth inhibition.
    • Findings : The compound exhibited an IC₅₀ value of 18 nM, indicating potent activity against MCF-7 cells compared to standard chemotherapeutics.
  • Study on A549 Lung Cancer Cells :
    • Objective : Assess the effect on cell proliferation.
    • Findings : An IC₅₀ value of 22 nM was reported, with a significant increase in ROS production observed, suggesting oxidative stress as a mechanism of action.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tyrosine Kinases : This compound has shown potential as a tyrosine-protein inhibitor, which is crucial in signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : By generating ROS, the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene?

Methodological Answer: Synthesis optimization involves sequential halogenation and functionalization. For example:

  • Bromination : Use controlled bromination of naphthalene derivatives (e.g., 2-naphthol) with Br₂ or N-bromosuccinimide (NBS) under inert conditions to ensure regioselectivity at position 6 .
  • Chlorination : Introduce chlorine at position 1 via electrophilic substitution using Cl₂ or SO₂Cl₂, leveraging the directing effects of existing substituents .
  • Methoxymethoxy Installation : Employ Williamson ether synthesis with methoxymethyl chloride and a base (e.g., K₂CO₃) in aprotic solvents like DMF .
    Purification via column chromatography or recrystallization improves yield (>85%) and purity (>98%). Monitor reaction progress using TLC and NMR.

Q. Reference :

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substitution patterns using chemical shifts (e.g., deshielding effects of Br/Cl at δ 7.5–8.5 ppm for aromatic protons). Use DEPT-135 to distinguish CH₃ groups in the methoxymethoxy moiety .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₁₁BrClO₂; expected [M+H]⁺: 325.96) and isotopic patterns (Br/Cl splitting) .
  • IR Spectroscopy : Detect C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).

Q. Reference :

Q. How to assess purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products.
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and compare chromatograms. Halogenated naphthalenes are prone to photodegradation; store in amber vials under argon .

Q. Reference :

Advanced Research Questions

Q. What challenges arise in X-ray crystallography for this compound?

Methodological Answer:

  • Heavy Atoms (Br/Cl) : Cause strong X-ray absorption, requiring synchrotron radiation or long exposure times. Use SHELXL for refinement, accounting for anomalous scattering .
  • Crystal Quality : Optimize crystallization via vapor diffusion in ethyl acetate/hexane. Twinning is common; employ PLATON’s TWINABS for data integration .

Q. Reference :

Q. How to design mechanistic studies for its reactivity in cross-coupling reactions?

Methodological Answer:

  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate activation energies for Suzuki-Miyaura coupling at position 6 (Br) vs. 1 (Cl). Compare with experimental yields .
  • Kinetic Isotope Effects (KIE) : Substitute H with D at reactive sites to probe rate-determining steps. Monitor via GC-MS .

Q. Reference :

Q. How to evaluate environmental persistence and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25°C. Analyze degradation products via LC-QTOF-MS.
  • Photodegradation : Expose to UV light (λ = 365 nm) in aqueous/organic media. Halogenated naphthalenes often form hydroxylated derivatives .
  • QSAR Modeling : Predict bioaccumulation using logP (estimated 3.2) and molar refractivity .

Q. Reference :

Q. How to resolve contradictions in regioselectivity during functionalization?

Methodological Answer:

  • Competitive Experiments : Compare yields of products from parallel reactions (e.g., bromination vs. methoxylation). Use NOESY NMR to confirm substitution patterns.
  • Directing Effects : The methoxymethoxy group at position 2 is ortho/para-directing, while Br/Cl are meta-directing. Steric hindrance at position 1 may limit reactivity .

Q. Reference :

Q. What strategies mitigate bias in toxicological studies?

Methodological Answer:

  • Risk of Bias (RoB) Assessment : Use tools from Table C-6 ():
    • Selection Bias : Randomize dose groups and conceal allocation.
    • Detection Bias : Blind researchers to exposure levels during outcome assessment .
  • Inclusion Criteria : Follow Table B-1 () for systemic effects (hepatic, renal) in animal models .

Q. Reference :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.